- Synthesis of 2-oxazolidinones by direct palladium-catalyzed oxidative carbonylation of 2-amino-1-alkanols, Organic Letters, 2000, 2(5), 625-627
Cas no 90319-52-1 ((4R)-4-phenyl-1,3-oxazolidin-2-one)
(4R)-4-phenyl-1,3-oxazolidin-2-one Chemical and Physical Properties
Names and Identifiers
-
- (R)-4-Phenyloxazolidin-2-one
- (R)-PH-OXAZOLIDINONE
- (R)-(-)-4-Phenyl-2-o
- -4-PHENYL-2-OXAZOLIDINONE
- (4R)-PHENYL-2-OXAZOLIDINONE
- (R)-4-PHENYL-2-OXAZOLIDINONE
- (R)-4-Phenyl-1-Oxazolidinone
- 4-(R)-2- phenyloxazolidinone
- R-(-)-4-Phenyl-2-oxazolidinone
- R)-(?)-4-Phenyl-2-oxazolidinone
- (R)-(-)-4-Phenyl-2-oxazolidinone
- (4R)-4-phenyl-1,3-oxazolidin-2-one
- R)-(-)-4-Phenyl-2-oxazolidinone
- R)-(−)-4-Phenyl-2-oxazolidinone
- R-4-BENZYL-2-OXAZOLIDINONE
- R-4-PHENYL-2-OXAZOLIDINONE
- (R)-phenyl-2-oxazolidinone
- 2-Oxazolidinone,4-phenyl-, (R)-
- (-)-4-Phenyl-2-oxazolidinone
- (4R)-(-)-4-Phenyl-2-oxazolidinone
- (4R)-4-phenyl-2-oxazolidinone
- (R)-4-Phenyl-1,3-oxazolidin-2-one
- (R)-Phenyloxazolidinone
- 4(R)-Phenyl-2-oxazolidinone
- 2-Oxazolidinone, 4-phenyl-, (4R)-
- (R)-(-)-4-phenyloxazolidin-2-one
- (R)-4-PHENYL-OXAZOLIDIN-2-ONE
- (4R)-4-phenyloxazolidin-2-one
- PubChem6077
- KSC131O9D
- 4alpha-Phenyloxazolidin-2-one
- 4-(R)-Phenyloxazolidin-2-one
- QDMNNMIOWVJVLY-QMMMGPOBSA-N
- EBD40773
- RW1870
- AN
- (4R)-4-Phenyl-2-oxazolidinone (ACI)
- 2-Oxazolidinone, 4-phenyl-, (R)- (ZCI)
- (R)-(-)-4-Phenyl-2-oxazolidinone, 98%
- Q-200026
- SCHEMBL445133
- P1307
- 4-Phenyl-2-oxazolidinone, (4R)-
- CS-W017924
- 86217-38-1
- (S)-(+)-4-Phenyl-2-Oxazolidone
- AC-26759
- MFCD00192393
- EN300-268400
- SS-3215
- D5L96WN6JQ
- DTXSID50352627
- 90319-52-1
- (R)-(-)-4-phenyl-oxazolidin-2-one
- AKOS006341989
- NS00124623
- J-502467
- AKOS015840451
- (4R)-4-phenyl-1,3-oxazolan-2-one
-
- MDL: MFCD00192393
- Inchi: 1S/C9H9NO2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)/t8-/m0/s1
- InChI Key: QDMNNMIOWVJVLY-QMMMGPOBSA-N
- SMILES: O=C1OC[C@@H](C2C=CC=CC=2)N1
Computed Properties
- Exact Mass: 163.06300
- Monoisotopic Mass: 163.063329
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.3
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.2
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.2021 (rough estimate)
- Melting Point: 131.0 to 133.0 deg-C
- Boiling Point: 407°C at 760 mmHg
- Flash Point: 200 oC
- Refractive Index: -72 ° (C=1, AcOEt)
- Stability/Shelf Life: N/A
- PSA: 38.33000
- LogP: 1.79630
- Specific Rotation: -49.5 º (c=2, CHCl3)
- Optical Activity: [α]25/D −48°, c = 2 in chloroform
- Solubility: Not determined
(4R)-4-phenyl-1,3-oxazolidin-2-one Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302+H312+H332
- Warning Statement: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 12-36
- Safety Instruction: S22-S24/25
- FLUKA BRAND F CODES:3-10
-
Hazardous Material Identification:
- Storage Condition:Inert atmosphere,Room Temperature
- Risk Phrases:R12
(4R)-4-phenyl-1,3-oxazolidin-2-one Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(4R)-4-phenyl-1,3-oxazolidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB08661-10g |
(4R)-4-phenyl-1,3-oxazolidin-2-one |
90319-52-1 | 97% | 10g |
44.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB08661-25g |
(4R)-4-phenyl-1,3-oxazolidin-2-one |
90319-52-1 | 97% | 25g |
56.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB08661-100g |
(4R)-4-phenyl-1,3-oxazolidin-2-one |
90319-52-1 | 97% | 100g |
184.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB08661-500g |
(4R)-4-phenyl-1,3-oxazolidin-2-one |
90319-52-1 | 97% | 500g |
851.00 | 2021-06-01 | |
| Fluorochem | 076021-1g |
R)-(-)-4-Phenyl-2-oxazolidinone |
90319-52-1 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 076021-10g |
R)-(-)-4-Phenyl-2-oxazolidinone |
90319-52-1 | 98% | 10g |
£11.00 | 2022-03-01 | |
| Fluorochem | 076021-100g |
R)-(-)-4-Phenyl-2-oxazolidinone |
90319-52-1 | 98% | 100g |
£63.00 | 2022-03-01 | |
| AstaTech | 22502-5/G |
(R)-4-PHENYL-OXAZOLIDIN-2-ONE |
90319-52-1 | 97% | 5/G |
$10 | 2022-06-02 | |
| AstaTech | 22502-25/G |
(R)-4-PHENYL-OXAZOLIDIN-2-ONE |
90319-52-1 | 97% | 25/G |
$20 | 2022-06-02 | |
| AstaTech | 22502-100/G |
(R)-4-PHENYL-OXAZOLIDIN-2-ONE |
90319-52-1 | 97% | 100/G |
$58 | 2022-06-02 |
(4R)-4-phenyl-1,3-oxazolidin-2-one Production Method
Production Method 1
Production Method 2
- Development of new methodologies for the 1,3-dipolar cycloaddition of nitrones, 2008, , ,
Production Method 3
1.2 Reagents: Water ; rt
- Resolution of pentafluorophenyl 2-phenylpropanoate using combinations of quasi-enantiomeric oxazolidin-2-ones, Tetrahedron: Asymmetry, 2011, 22(4), 413-438
Production Method 4
- Modified Mg:Al hydrotalcite in the synthesis of oxazolidin-2-ones, Organic & Biomolecular Chemistry, 2005, 3(6), 967-969
Production Method 5
1.2 Reagents: Oxygen ; 9 h, 30 °C
- A novel way to chiral 2-oxazolidinones: Selenium-catalyzed cyclocarbonylation of 2-aminoethanols, Tetrahedron, 2007, 63(50), 12419-12423
Production Method 6
1.2 Reagents: Hydrogen Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 24 h, 70 atm, 80 °C
- Efficient Access to Chiral 2-Oxazolidinones via Ni-Catalyzed Asymmetric Hydrogenation: Scope Study, Mechanistic Explanation, and Origin of Enantioselectivity, ACS Catalysis, 2020, 10(19), 11153-11161
Production Method 7
1.2 Reagents: Hydrogen Solvents: Dichloromethane ; 16 h, 30 atm, rt
- New synthetic strategy for chiral 2-oxazolidinones derivatives via rhodium-catalyzed asymmetric hydrogenation, Tetrahedron Letters, 2016, 57(6), 658-662
Production Method 8
- An Improved Procedure for the Palladium-Catalyzed Oxidative Carbonylation of β-Amino Alcohols to Oxazolidin-2-ones, Journal of Organic Chemistry, 2003, 68(2), 601-604
Production Method 9
- Carbon Dioxide as a Carbonylating Agent in the Synthesis of 2-Oxazolidinones, 2-Oxazinones, and Cyclic Ureas: Scope and Limitations, Journal of Organic Chemistry, 2010, 75(9), 3037-3046
Production Method 10
1.2 -
1.3 Reagents: Tosyl chloride
- The Reaction of 1,2-amino alcohols with carbon dioxide in the presence of 2-pyrrolidone electrogenerated base. New synthesis of chiral oxazolidin-2-ones, Journal of Organic Chemistry, 2000, 65(15), 4759-4761
Production Method 11
- Desulfurization-oxygenation of chiral 1,3-thiazolidine-2-thiones and 1,3-oxazolidine-2-thiones using propylene oxide and microwave irradiation, Synlett, 2012, 23(19), 2835-2839
Production Method 12
1.2 Reagents: Water ; rt
- Efficient parallel resolution of pentafluorophenyl active esters using quasi-enantiomeric combinations of oxazolidin-2-ones, Tetrahedron: Asymmetry, 2011, 22(4), 439-463
Production Method 13
- Stereochemical synthesis of ring E analogs of methyllycaconitine and 4,5-disubstituted oxazolidinones, 2009, , 71(2),
Production Method 14
- A simple and efficient procedure for the preparation of chiral 2-oxazolidinones from α-amino acids, Synthetic Communications, 1995, 25(4), 561-8
Production Method 15
- Formation of cyclic urethanes from amino alcohols and carbon dioxide using phosphorus(III) reagents and haloalkanes, Journal of the Chemical Society, 1993, (1), 5-6
Production Method 16
- New synthesis of Evans chiral oxazolidinones by using the Sharpless AA reaction, Journal of the Chemical Society, 1998, (11), 1753-1754
Production Method 17
- Ethyl imidazole-1-carboxylate (EImC) as a carbonylation agent: efficient synthesis of oxazolidin-2-ones from amino alcohols, Chemistry Letters, 2013, 42(2), 109-111
(4R)-4-phenyl-1,3-oxazolidin-2-one Raw materials
- Cbz-(R)-Phenylglycinol
- 2-Oxazolidinone, 3-[(2S)-1-oxo-2-phenylpropyl]-4-phenyl-, (4R)-
- (R)-4-Phenyloxazolidine-2-thione
- Ethyl 1H-imidazole-1-carboxylate
- (2R)-2-amino-2-phenylethanol
- 4-phenyl-1,3-oxazol-2(3H)-one
(4R)-4-phenyl-1,3-oxazolidin-2-one Preparation Products
(4R)-4-phenyl-1,3-oxazolidin-2-one Suppliers
(4R)-4-phenyl-1,3-oxazolidin-2-one Related Literature
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on (4R)-4-phenyl-1,3-oxazolidin-2-one
Professional Introduction to (4R)-4-phenyl-1,3-oxazolidin-2-one (CAS No. 90319-52-1)
(4R)-4-phenyl-1,3-oxazolidin-2-one is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural framework and potential biological activities. This compound, identified by the chemical abstracts service number CAS No. 90319-52-1, belongs to the oxazolidinone class of molecules, which are known for their broad spectrum of pharmacological properties. The unique stereochemistry of this compound, particularly the (4R) configuration, plays a crucial role in determining its interaction with biological targets and its overall efficacy.
The structural motif of (4R)-4-phenyl-1,3-oxazolidin-2-one consists of a five-membered ring containing an oxygen atom and a nitrogen atom, with a phenyl group attached at the 4-position. This arrangement not only contributes to the compound's stability but also provides multiple sites for functionalization, making it a valuable scaffold for drug discovery and development. The oxazolidinone ring is particularly interesting because it can act as a privileged structure in medicinal chemistry, facilitating the design of molecules with enhanced binding affinity and selectivity.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from oxazolidinone scaffolds. One of the most compelling areas of investigation has been the exploration of their antimicrobial properties. (4R)-4-phenyl-1,3-oxazolidin-2-one has shown promising results in preliminary studies as a potential candidate for treating resistant bacterial infections. The phenyl group at the 4-position of the oxazolidinone ring is believed to contribute to its ability to disrupt bacterial cell wall synthesis and inhibit key enzymatic pathways involved in bacterial growth and survival.
Moreover, the stereochemical configuration of this compound is critical for its biological activity. The (4R) configuration has been found to enhance binding interactions with specific protein targets, leading to improved pharmacological outcomes. This aspect has prompted researchers to investigate the impact of different stereoisomers on biological efficacy, aiming to optimize drug-like properties such as solubility, metabolic stability, and pharmacokinetic profiles.
The synthesis of (4R)-4-phenyl-1,3-oxazolidin-2-one presents an interesting challenge due to the need to maintain the precise stereochemical integrity of the oxazolidinone ring. Advanced synthetic methodologies have been employed to achieve high enantiomeric purity, including asymmetric hydrogenation and chiral auxiliary-assisted cyclization reactions. These techniques have enabled chemists to produce enantiomerically pure forms of the compound, which are essential for evaluating its true biological potential.
Recent advancements in computational chemistry have further accelerated the discovery process for compounds like (4R)-4-phenyl-1,3-oxazolidin-2-one. Molecular modeling studies have provided insights into how this molecule interacts with biological targets at the atomic level. By leveraging computational tools such as molecular dynamics simulations and quantum mechanical calculations, researchers can predict binding affinities and optimize molecular structures before conducting costly wet-lab experiments.
The therapeutic potential of (4R)-4-phenyl-1,3-oxazolidin-2-one extends beyond antimicrobial applications. Preliminary data suggest that this compound may also exhibit anti-inflammatory and analgesic properties. The oxazolidinone scaffold is known to modulate various signaling pathways involved in inflammation and pain perception. By targeting these pathways, (4R)-4-phenyl-1,3-oxazolidin-2-one could serve as a lead compound for developing novel treatments for chronic inflammatory disorders and neuropathic pain conditions.
In conclusion, (4R)-4-phenyl-1,3-oxazolidin-2-one (CAS No. 90319-52-1) represents a promising candidate in pharmaceutical research due to its unique structural features and potential biological activities. The combination of its stereochemically defined framework and functionalizable sites makes it an attractive scaffold for drug discovery. As research continues to uncover new therapeutic applications for oxazolidinone derivatives, compounds like this one are poised to play a significant role in addressing unmet medical needs.
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